4-(Cyclopentylsulfanyl)oxane-4-carboxylic acid
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Overview
Description
4-(Cyclopentylsulfanyl)oxane-4-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₈O₃S It is characterized by a six-membered oxane ring substituted with a cyclopentylsulfanyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentylsulfanyl)oxane-4-carboxylic acid typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopentylsulfanyl Group: This step involves the substitution of a suitable leaving group on the oxane ring with a cyclopentylsulfanyl group, often using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalytic Processes: Employing catalysts to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentylsulfanyl)oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the cyclopentylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as alkoxides or amines for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Oxanes: From nucleophilic substitution reactions.
Scientific Research Applications
4-(Cyclopentylsulfanyl)oxane-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclopentylsulfanyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulation of Receptor Activity: Interacting with cellular receptors to influence signaling pathways.
Alteration of Cellular Processes: Affecting processes such as cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
4-Oxazolecarboxylic Acid: Another carboxylic acid with a heterocyclic ring structure.
Cyclopentylcarboxylic Acid: A simpler carboxylic acid with a cyclopentyl group.
Uniqueness
4-(Cyclopentylsulfanyl)oxane-4-carboxylic acid is unique due to the presence of both a cyclopentylsulfanyl group and an oxane ring, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H18O3S |
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Molecular Weight |
230.33 g/mol |
IUPAC Name |
4-cyclopentylsulfanyloxane-4-carboxylic acid |
InChI |
InChI=1S/C11H18O3S/c12-10(13)11(5-7-14-8-6-11)15-9-3-1-2-4-9/h9H,1-8H2,(H,12,13) |
InChI Key |
JJIXHLIGEFCTGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)SC2(CCOCC2)C(=O)O |
Origin of Product |
United States |
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